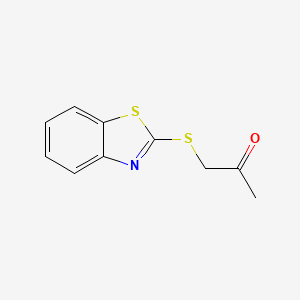

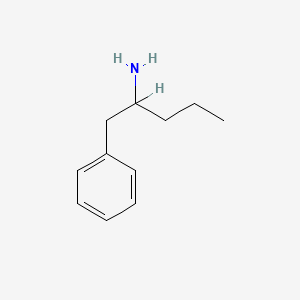

3,4-二氢-2H-吡喃-2-甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-pyran derivatives can be achieved through various synthetic routes. One method involves the cyclization of α,β-unsaturated 1,3-diketones in acidic conditions, leading to the formation of 2,3-dihydro-4H-pyran-4-ones, which can be further modified to yield the desired 3,4-dihydro-2H-pyran structures (MacDonald & Burnell, 2009). Another approach involves four-component reactions of arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, leading to a diverse array of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans depending on the structure of the cyclic 1,3-diketone used (Sun et al., 2011).

Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-pyran-2-ylmethanamine and its derivatives can be characterized using various spectroscopic techniques, including NMR and X-ray crystallography. These methods provide detailed insights into the compound's molecular geometry, conformation, and electronic structure, which are crucial for understanding its reactivity and physical properties. For example, X-ray crystallography has been employed to determine the crystal and molecular structure of related pyran derivatives, revealing key structural features such as conformation and intermolecular interactions (Kumara et al., 2018).

科学研究应用

Field

Application

The conformational interconversion of 3,4-dihydro-2H-pyran (34DHP) has been investigated . This is due to its structural similarity to cyclohexene, an important molecule in stereochemistry .

Method

High-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy was used to obtain information regarding the adiabatic ionic transition between the neutral (S0) and the cationic (D0) ground states .

Results

The adiabatic ionization energy of 34DHP was accurately determined to be 8.3355 ± 0.0005 eV . The conformational interconversion pathway changes upon ionization, which is attributed to electron removal from the highest occupied molecular orbital .

Synthesis of 3,4-Dihydropyran-2-Ones

Field

Application

3,4-Dihydropyran-2-ones have become increasingly popular due to their biological activity, presence in various pharmaceutical products, and usefulness in organic synthesis .

Method

One of the most commonly used methods for producing 3,4-dihydropyran-2-ones is through organocatalysis with N-heterocyclic carbenes (NHCs) .

Results

Research in this field has been increasing since the publication of the annulation of tropones and enals via homoenolate in 2006 . These processes are scaled up to the gram scale, and the resulting products are often directed towards epimerization and functionalization to produce more complex molecules with potential applications in the biological field .

属性

IUPAC Name |

3,4-dihydro-2H-pyran-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMHHVDXXHZGDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminomethyl-3,4-dihydro-2H-pyran | |

CAS RN |

4781-76-4 |

Source

|

| Record name | 3,4-Dihydro-2H-pyran-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4781-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran,3-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)

![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)

![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)